2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine
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Description
2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine is a useful research compound. Its molecular formula is C17H27NO and its molecular weight is 261.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Deoxy Venlafaxine, also known as Deoxyvenlafaxine, (+/-)-Deoxy venlafaxine, or 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine, primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters .
Mode of Action
Deoxy Venlafaxine acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake . It blocks the reuptake of these neurotransmitters by inhibiting their transporters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . This results in mood elevation, which is beneficial in the treatment of conditions like major depressive disorder .
Biochemical Pathways
The action of Deoxy Venlafaxine affects several biochemical pathways. It has been shown to influence neurotrophic signaling and neuroplasticity , including glutamatergic transmission and insulin-mediated neuronal processes . This suggests that the drug may enhance functional reorganization and brain plasticity, potentially improving the symptoms of depression .
Pharmacokinetics
The pharmacokinetics of Deoxy Venlafaxine involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed orally, with a distribution volume indicating extensive distribution into tissues . The drug is metabolized in the liver via CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV) . The metabolites are excreted primarily in urine .
Result of Action
The molecular and cellular effects of Deoxy Venlafaxine’s action involve changes in neurotransmitter levels and neuronal activity. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This leads to improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deoxy Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of the drug, reducing its half-life . Additionally, genetic factors such as polymorphisms in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and response .
Biochemical Analysis
Biochemical Properties
Deoxy Venlafaxine is known to interact with various enzymes and proteins. It is understood that Deoxy Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This interaction plays a crucial role in its biochemical activity .
Cellular Effects
Deoxy Venlafaxine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect PC12 cells against corticosterone-induced cell death by modulating the activity of the PI3K/Akt/FoxO3a pathway .
Molecular Mechanism
It is known that Deoxy Venlafaxine and its active metabolite ODV inhibit the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action is believed to be central to its therapeutic effects .
Temporal Effects in Laboratory Settings
It has been observed that higher ODV and active moiety (AM) concentrations in non-responders than in responders indicate that treatment escalation above upper thresholds of therapeutic reference ranges of venlafaxine is not promising .
Dosage Effects in Animal Models
In animal models, the effects of Deoxy Venlafaxine have been observed to vary with different dosages. For instance, a study found that the antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .
Metabolic Pathways
Deoxy Venlafaxine is metabolized primarily by CYP2D6 and CYP2C19 mediated O-demethylation and undergoing CYP2C9, CYP2C19 and CYP3A4 mediated N-demethylation . This metabolic pathway is crucial for the drug’s pharmacokinetic profile .
Subcellular Localization
It has been observed that corticosterone decreases the phosphorylation of Akt and FoxO3a and leads to the nuclear localization of FoxO3a
Properties
IUPAC Name |
2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h9-12,14,17H,4-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELISZWQPGCXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-92-2 |
Source
|
Record name | 2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CYCLOHEXYL-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CH6VK3N06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.